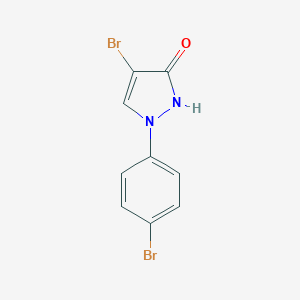
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of 2-naphthylamine and has been synthesized using different methods.
科学研究应用
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and drug development. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been demonstrated to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins involved in cancer cell growth and neurodegeneration. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide has been shown to have several biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, the compound has been shown to have antioxidant and anti-inflammatory properties. It has also been demonstrated to modulate the activity of certain neurotransmitters, suggesting a potential role in the treatment of psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide in lab experiments is its potency and specificity. The compound has been shown to have a high affinity for certain enzymes and proteins, making it a useful tool for studying their activity. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using the compound in lab experiments is its potential toxicity. While it has been shown to be relatively safe in vitro and in vivo, further studies are needed to fully understand its toxicity profile.
未来方向
There are several future directions for research on 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide. One area of interest is the development of analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, studies are needed to evaluate the toxicity profile of the compound and its potential for clinical use.
合成方法
There are several methods for synthesizing 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide, but the most common method is through the reaction of 2-naphthylamine with 3,4,5-trimethoxybenzyl chloride and methanol in the presence of a base such as potassium carbonate. The reaction leads to the formation of the desired compound, which is then purified using column chromatography.
属性
产品名称 |
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide |
|---|---|
分子式 |
C22H23NO5 |
分子量 |
381.4 g/mol |
IUPAC 名称 |
1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H23NO5/c1-25-18-11-14(12-19(26-2)21(18)28-4)13-23-22(24)17-10-9-15-7-5-6-8-16(15)20(17)27-3/h5-12H,13H2,1-4H3,(H,23,24) |
InChI 键 |
SMIOSAJGPADETG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-cyclohexyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B299762.png)
![N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B299763.png)
![5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B299767.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299768.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-2-pyridinylbenzamide](/img/structure/B299769.png)
![5-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B299770.png)
![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299773.png)

![2-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B299775.png)
![1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B299780.png)
![Ethyl 4-{5-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-furyl}benzoate](/img/structure/B299781.png)
